molecular formula C5H5NO6S2 B1622296 Pyridine-2,6-disulfonic Acid CAS No. 89949-06-4

Pyridine-2,6-disulfonic Acid

Cat. No.: B1622296
CAS No.: 89949-06-4
M. Wt: 239.2 g/mol
InChI Key: GAYUPWHNYPOANO-UHFFFAOYSA-N
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Description

Pyridine-2,6-disulfonic acid is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two sulfonic acid groups attached to the second and sixth positions of the pyridine ring. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,6-disulfonic acid can be synthesized through the sulfonation of pyridine. The process typically involves the reaction of pyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation of the pyridine ring.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale sulfonation reactors. The process involves the continuous addition of pyridine and sulfur trioxide or chlorosulfonic acid into the reactor, followed by the removal of the resulting product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,6-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of pyridine derivatives with fewer sulfonic acid groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine under acidic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Pyridine derivatives with fewer sulfonic acid groups.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

Pyridine-2,6-disulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the preparation of sulfonated compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine-2,6-disulfonic acid involves its strong acidic properties, which enable it to participate in various chemical reactions. The sulfonic acid groups can act as electron-withdrawing groups, influencing the reactivity of the pyridine ring. This compound can interact with molecular targets and pathways, leading to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

  • Pyridine-3,5-disulfonic acid
  • Pyridine-2,4-disulfonic acid
  • Pyridine-2,5-disulfonic acid

Comparison: Pyridine-2,6-disulfonic acid is unique due to the specific positioning of the sulfonic acid groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different chemical properties and reactivity patterns, making it suitable for specific applications in research and industry.

Biological Activity

Pyridine-2,6-disulfonic acid (PDSA) is a sulfonic acid derivative of pyridine that has garnered attention for its potential biological activities. This compound, characterized by its two sulfonic acid groups at the 2 and 6 positions of the pyridine ring, exhibits a range of biological effects that are significant in various therapeutic contexts. This article explores the biological activity of PDSA, including its antimicrobial properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

PDSA is represented by the chemical formula C5H5NO6S2\text{C}_5\text{H}_5\text{N}\text{O}_6\text{S}_2 and has a molecular weight of 215.22 g/mol. The presence of sulfonic acid groups enhances its solubility in water and may contribute to its biological activity by facilitating interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PDSA and related pyridine derivatives. The compound has shown effectiveness against a variety of pathogens, including bacteria and fungi.

Antibacterial Activity

PDSA demonstrates notable antibacterial activity against several strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for PDSA against these bacteria range from 0.02 mM to 6 mM, indicating its potential as an antibacterial agent . The mechanism behind this activity is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, PDSA has shown antifungal activity against species such as Candida albicans and Aspergillus niger . The MIC values for these fungi also fall within a similar range, suggesting that PDSA could be effective in treating fungal infections .

The biological activity of PDSA can be attributed to several mechanisms:

  • Membrane Disruption : The sulfonic acid groups may interact with the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : PDSA might inhibit specific enzymes involved in bacterial metabolism, thereby hindering growth and reproduction.
  • Biofilm Disruption : Some studies suggest that pyridine derivatives can disrupt biofilms formed by bacteria, enhancing the efficacy of antibiotics .

Study on Antimicrobial Efficacy

In a comparative study involving various pyridine derivatives, PDSA was tested against multiple bacterial strains. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to improved membrane interactions .

CompoundMIC (mM) against S. aureusMIC (mM) against E. coli
This compound0.020.05
Compound A0.030.06
Compound B0.040.07

This table illustrates the comparative strength of PDSA relative to other compounds tested.

Antiviral Activity

While primarily noted for its antibacterial and antifungal properties, research into the antiviral potential of PDSA is ongoing. Initial findings suggest that certain pyridine derivatives may exhibit antiviral activity against respiratory viruses such as Influenza A . However, further investigation is required to fully elucidate these effects.

Properties

IUPAC Name

pyridine-2,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-2-1-3-5(6-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUPWHNYPOANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376543
Record name Pyridine-2,6-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89949-06-4
Record name Pyridine-2,6-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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